molecular formula C11H10Cl2O2 B13560622 1-(2,4-Dichlorophenyl)pentane-1,3-dione

1-(2,4-Dichlorophenyl)pentane-1,3-dione

Cat. No.: B13560622
M. Wt: 245.10 g/mol
InChI Key: NCOUSKHYAJVCSN-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)pentane-1,3-dione is an organic compound with the molecular formula C11H10Cl2O2 It is characterized by the presence of two chlorine atoms attached to a phenyl ring and a pentane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)pentane-1,3-dione typically involves the reaction of 2,4-dichlorobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone moiety to alcohols or alkanes.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(2,4-Dichlorophenyl)pentane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)pentane-1,3-dione can be compared with other similar compounds, such as:

  • 1-(2,3-Dichlorophenyl)pentane-1,3-dione
  • 1-(2,5-Dichlorophenyl)pentane-1,3-dione
  • 1-(3,4-Dichlorophenyl)pentane-1,3-dione

These compounds share structural similarities but differ in the position of the chlorine atoms on the phenyl ring. This difference can lead to variations in their chemical properties and reactivity, making each compound unique in its own right.

Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)pentane-1,3-dione

InChI

InChI=1S/C11H10Cl2O2/c1-2-8(14)6-11(15)9-4-3-7(12)5-10(9)13/h3-5H,2,6H2,1H3

InChI Key

NCOUSKHYAJVCSN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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